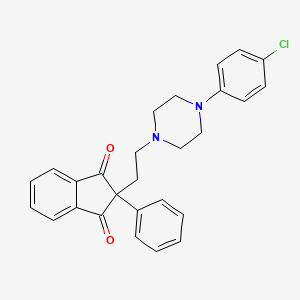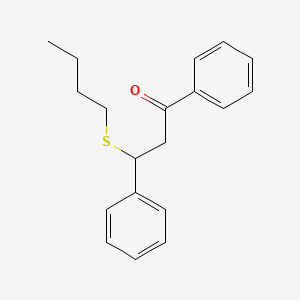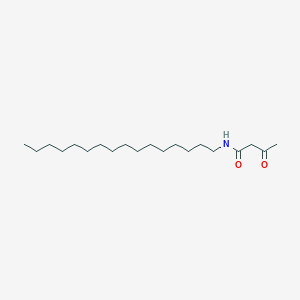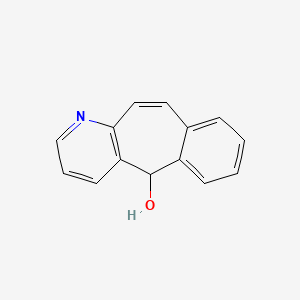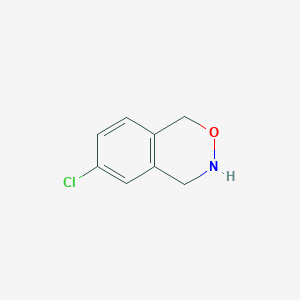
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by the presence of a chlorine atom at the 6th position and a dihydrobenzoxazine ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloroureas with sodium acetate, leading to selective cyclization and formation of the benzoxazine ring . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .
化学反应分析
Types of Reactions
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
科学研究应用
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s structure allows it to bind to the enzyme and inhibit its activity, thereby exerting its effects .
相似化合物的比较
Similar Compounds
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine structure but with additional methyl and dione groups.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine:
Uniqueness
Its ability to undergo various chemical reactions and its potential as a topoisomerase I inhibitor make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
21977-33-3 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC 名称 |
6-chloro-3,4-dihydro-1H-2,3-benzoxazine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5H2 |
InChI 键 |
JGGHXZUTECPTAK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CON1)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




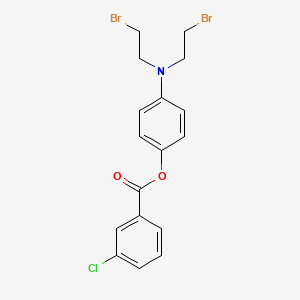
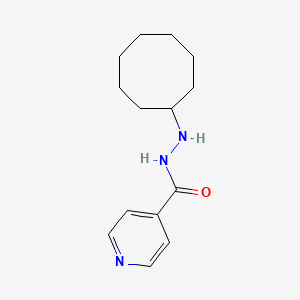


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
